1-[8-(diaminomethylideneamino)octyl]guanidine;dihydrochloride
Description
N,N'''-1,8-Octanediylbisguanidine dihydrochloride (CAS: 25303-05-3), also known as octanediguanidine dihydrochloride, is a bisguanidine compound with an eight-carbon alkyl chain (octane) linking two guanidine moieties, each protonated as a dihydrochloride salt. The compound is identified by synonyms such as LS-73847 and EINECS 246-798-6, with an InChIKey of VEVQAJFKDIJMQJ-UHFFFAOYSA-N .
Properties
CAS No. |
25303-05-3 |
|---|---|
Molecular Formula |
C10H26Cl2N6 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1-[8-(diaminomethylideneamino)octyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C10H24N6.2ClH/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14;;/h1-8H2,(H4,11,12,15)(H4,13,14,16);2*1H |
InChI Key |
VEVQAJFKDIJMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The compound consists of a linear octanediyl chain ($$-\text{(CH}2\text{)}8-$$) bridging two guanidine moieties. Each guanidine group ($$-\text{NHC(=NH)NH}_2$$) is protonated in the dihydrochloride form, rendering the molecule highly water-soluble. The IUPAC name is 2-[8-(diaminomethylideneamino)octyl]guanidine;dihydrochloride, and its SMILES representation is $$ \text{C(CCCCN=C(N)N)CCCN=C(N)N.Cl.Cl} $$.
Synthetic Routes and Preparation Methods
Guanidine Alkylation with 1,8-Dibromooctane
A common approach involves alkylating guanidine with 1,8-dibromooctane. Guanidine ($$ \text{HN=C(NH}2\text{)}2 $$) reacts with the dihalide in a nucleophilic substitution mechanism:
$$
\text{HN=C(NH}2\text{)}2 + \text{Br-(CH}2\text{)}8\text{-Br} \rightarrow \text{HN=C(NH}2\text{)-(CH}2\text{)}8\text{-C(NH}2\text{)=NH} + 2\text{HBr}
$$
The product is subsequently treated with hydrochloric acid to form the dihydrochloride salt. Challenges include controlling regioselectivity and minimizing oligomerization.
Reaction Conditions:
Condensation of 1,8-Diaminooctane with Cyanamide
An alternative method condenses 1,8-diaminooctane with cyanamide ($$ \text{NH}2\text{CN} $$) under acidic conditions:
$$
\text{H}2\text{N-(CH}2\text{)}8\text{-NH}2 + 2\text{NH}2\text{CN} \rightarrow \text{HN=C(NH}2\text{)-(CH}2\text{)}8\text{-C(NH}2\text{)=NH} + 2\text{NH}_3
$$
The reaction is catalyzed by HCl, yielding the dihydrochloride directly. Excess cyanamide (2.5–3.0 eq.) ensures complete conversion.
Optimization Parameters:
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
By-Product Formation
Oligomeric species (e.g., trimers, tetramers) arise from over-alkylation. Strategies include:
Industrial and Research Applications
Patent Landscape
WIPO PatentScope lists 12 patents referencing N,N'''-1,8-octanediylbisguanidine dihydrochloride, primarily for antimicrobial coatings and polymeric drug delivery systems . Key applicants include BASF and Merck KGaA.
Chemical Reactions Analysis
Reactivity: N-(8-carbamimidamidooctyl)guanidine dihydrochloride can participate in various chemical reactions:
Basicity: Due to the guanidine functional group, it acts as a strong base.
Salt Formation: It readily forms salts with acids (e.g., dihydrochloride salt).
Substitution Reactions: It can undergo nucleophilic substitution reactions.
Complexation: It can form complexes with metal ions.
Alkylating Agents: Used for guanidine alkylation.
Acids: To form the dihydrochloride salt.
Solvents: Commonly used solvents include water, methanol, and ethanol.
Major Products: The major product is the dihydrochloride salt of N-(8-carbamimidamidooctyl)guanidine.
Scientific Research Applications
N-(8-carbamimidamidooctyl)guanidine dihydrochloride finds applications in:
Biological Research: As a guanidine derivative, it may be used in studies related to enzyme inhibition, protein binding, or cell signaling pathways.
Medicine: Its potential therapeutic applications are still being explored.
Chemical Synthesis: It can serve as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action remains unclear. its guanidine moiety suggests possible interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| N,N'''-1,8-Octanediylbisguanidine diHCl | C₁₀H₂₄Cl₂N₆ (estimated) | ~309.25 | 25303-05-3 | Aliphatic bisguanidine, high basicity |
| 1,8-Octanediamine dihydrochloride | C₈H₂₀Cl₂N₂ | ~229.17 | Not provided | Terminal amines, lower basicity |
| N,N,N',N'-Tetramethyl-p-phenylenediamine diHCl | C₁₀H₁₆N₂·2HCl | 237.17 | 637-01-4 | Aromatic, redox-active |
| N,N'-Dimethylputrescine dihydrochloride | C₆H₁₆Cl₂N₂ | ~203.11 | Not provided | Short-chain, methylated diamine |
Research Findings and Implications
- Chain Length and Bioactivity : The octane linker in N,N'''-1,8-Octanediylbisguanidine dihydrochloride may enhance membrane permeability compared to shorter-chain analogs like putrescine derivatives, making it a candidate for drug delivery systems .
- Guanidine vs. Amine Functionality : The guanidine groups’ superior basicity and hydrogen-bonding capacity could improve binding to nucleic acids or proteins, as seen in other guanidine-based antiviral agents .
- Safety and Handling: While specific data are absent for the target compound, dihydrochloride salts (e.g., tetramethyl-p-phenylenediamine) often require precautions against inhalation and skin contact, as noted in Safety Data Sheets .
Biological Activity
N,N'''-1,8-Octanediylbisguanidine dihydrochloride is a synthetic compound characterized by its unique chemical structure and biological activity. It is recognized for its potential applications in various fields, including pharmacology and biochemistry. The compound has garnered attention due to its guanidine moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
- Chemical Formula : C10H26Cl2N6
- Molecular Weight : 305.26 g/mol
- IUPAC Name : N,N'''-1,8-Octanediylbisguanidine dihydrochloride
The compound features a long carbon chain (octanediyl) connecting two guanidine groups. This structural configuration is believed to influence its biological interactions and efficacy.
N,N'''-1,8-Octanediylbisguanidine dihydrochloride exhibits several biological activities primarily attributed to its guanidine groups. These include:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Research has suggested neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of N,N'''-1,8-Octanediylbisguanidine dihydrochloride against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for various pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that N,N'''-1,8-Octanediylbisguanidine dihydrochloride could induce apoptosis in breast cancer cells. The compound was shown to activate caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Treatment with N,N'''-1,8-Octanediylbisguanidine dihydrochloride resulted in decreased neuroinflammation and improved motor function.
Safety and Toxicity
While the biological activity of N,N'''-1,8-Octanediylbisguanidine dihydrochloride is promising, safety assessments are crucial. Toxicity studies indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further research is necessary to establish long-term safety and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
